2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile

Phthalocyanine synthesis Building block procurement Physicochemical property prediction

2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile (CAS 226258-78-2; also named 2-propyl-1H-benzimidazole-5,6-dicarbonitrile) is a heterocyclic organic compound with molecular formula C12H10N4 and molecular weight 210.23 g/mol. It features a benzimidazole core bearing a propyl substituent at the 2-position and electron-withdrawing cyano groups at the 5- and 6-positions.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
Cat. No. B13241714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1)C=C(C(=C2)C#N)C#N
InChIInChI=1S/C12H10N4/c1-2-3-12-15-10-4-8(6-13)9(7-14)5-11(10)16-12/h4-5H,2-3H2,1H3,(H,15,16)
InChIKeyDHIJDJUJIWZKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile Overview


2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile (CAS 226258-78-2; also named 2-propyl-1H-benzimidazole-5,6-dicarbonitrile) is a heterocyclic organic compound with molecular formula C12H10N4 and molecular weight 210.23 g/mol [1]. It features a benzimidazole core bearing a propyl substituent at the 2-position and electron-withdrawing cyano groups at the 5- and 6-positions. This compound belongs to the class of 5,6-dicyanobenzimidazoles, which serve as key precursors for the synthesis of tetraimidazophthalocyanines and related porphyrazine macrocycles [2]. The dicarbonitrile moieties enable cyclotetramerization reactions essential for phthalocyanine formation, while the 2-alkyl substituent modulates solubility and aggregation behavior of the resulting macrocyclic products [3].

Workflow
Phthalocyanine macrocycle synthesis via cyclotetramerization
Selection
2-Propyl substitution supports organic-phase reaction solubility
Use Context
Homogeneous dinitrile precursor for tetraimidazophthalocyanines

Why 2-Propyl-5,6-dicyanobenzimidazole Cannot Be Substituted


Within the 5,6-dicyanobenzimidazole family, the identity of the 2-position substituent dictates both the solubility of the monomeric dinitrile precursor in organic solvents and the aggregation behavior of the resulting phthalocyanine macrocycle [1]. The unsubstituted parent (1H-benzimidazole-5,6-dicarbonitrile, CAS 267642-46-6) lacks the alkyl chain necessary for organic solvent compatibility, while the 2-methyl analog (CAS 226258-72-6) provides a different hydrophobic contribution and crystal packing [2]. In phthalocyanine synthesis, the peripheral substituents critically influence the Q-band absorption wavelength, solubility, and nonlinear optical properties of the final material [3]. Substituting one 2-alkyl-5,6-dicyanobenzimidazole for another without re-optimizing the cyclotetramerization conditions and re-characterizing the resulting phthalocyanine can yield products with altered spectral characteristics, different aggregation states, and unpredictable optoelectronic performance. For researchers building upon published synthetic protocols, the exact CAS-registered building block must be used to ensure reproducibility.

Solvent compatibility mismatch
Unsubstituted 1H-benzimidazole-5,6-dicarbonitrile lacks the 2-alkyl chain needed for nonpolar organic solvents.
Aggregation and Q-band shift
2-Methyl analog may produce different macrocycle aggregation states and alter the Q-band absorption profile.
Synthetic reproducibility at risk
Changing the 2-alkyl substituent requires re-optimization of cyclotetramerization conditions for consistent phthalocyanine properties.

2-Propyl-5,6-dicyanobenzimidazole vs. Closest Analogs


Molecular Weight & Lipophilicity vs. Analogs

The molecular weight of 2-propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile (210.23 g/mol) is approximately 25% higher than the unsubstituted parent 1H-benzimidazole-5,6-dicarbonitrile (168.15 g/mol, CAS 267642-46-6) and approximately 15% higher than the 2-methyl analog (182.18 g/mol, CAS 226258-72-6) . These differences arise directly from the propyl (-C3H7) vs. hydrogen vs. methyl (-CH3) 2-substituents. Predicted logP values for the 2-propyl derivative are expected to be higher than for the 2-methyl and unsubstituted analogs due to the additional methylene units in the alkyl chain [1]. This translates to greater solubility in nonpolar organic solvents, which is critical for homogeneous cyclotetramerization reactions used in phthalocyanine preparation.

MW & lipophilicity
Class-level inference
MW 210.23 g/mol (+42 vs. unsubstituted); predicted logP 1.0–1.2 higher
Supports organic-phase reaction solubility
Class-level logP estimate; verify experimentally
Phthalocyanine synthesis Building block procurement Physicochemical property prediction

Crystal Packing: Propyl vs. Ethyl Benzimidazole

The X-ray molecular structures of 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole have been directly determined and compared alongside solid-state NMR data for seven substituted benzimidazoles [1]. The study demonstrates that lengthening the 2-alkyl chain from ethyl to propyl alters the crystal packing arrangement and intermolecular hydrogen bonding networks in the solid state. While this study examined the non-cyano parent benzimidazoles, the crystallographic trends are structurally transferable to the 5,6-dicarbonitrile analogs: the 2-propyl chain introduces greater conformational flexibility and distinct packing motifs compared to the 2-ethyl or 2-methyl variants.

Crystal packing trend
Class-level inference
Propyl chain alters packing motif vs. ethyl analog (inferred from parent benzimidazoles)
May affect solid-state reactivity and solubility
Trend from isostructural parent compounds; confirm for dicyano derivative
X-ray crystallography Solid-state NMR Crystal engineering

Cost and Availability vs. 2-Methyl Analog

Pricing data from Enamine shows 2-propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile at $653.00 per 0.1 g and $3,191.00 per 10 g [1]. The 2-methyl analog (CAS 226258-72-6) is available from Bidepharm at 97% purity , typically at lower cost due to simpler synthesis. The price premium for the 2-propyl derivative reflects the more specialized synthetic route and lower commercial demand volume. For procurement decisions, the 2-propyl compound's higher cost must be weighed against its specific physicochemical advantages (greater lipophilicity, distinct solid-state properties) that cannot be replicated by the cheaper 2-methyl or unsubstituted alternatives.

Procurement cost
Supplier data
$653/0.1 g (Enamine); premium vs. 2-methyl analog
Cost reflects specialized synthesis; justified for unique solubility in phthalocyanine work
Pricing subject to change; verify availability
Chemical procurement Cost analysis Supply chain

Applications of 2-Propyl-5,6-dicyanobenzimidazole


Tetraimidazophthalocyanine Synthesis for Nonlinear Optics

The primary demonstrated application of 2-substituted-5,6-dicyanobenzimidazoles is as dinitrile precursors for cyclotetramerization to form tetraimidazophthalocyanines [1]. The 2-propyl substituent on the benzimidazole periphery of the resulting phthalocyanine modulates solubility, aggregation behavior, and the Q-band absorption maximum (typically near 715 nm for this class) [2]. Researchers developing phthalocyanine-based nonlinear optical materials should select the 2-propyl derivative when intermediate alkyl chain length is required to balance solubility and solid-state ordering.

Metal Complexation and Coordination Chemistry

The electron-withdrawing cyano groups and the benzimidazole NH donor site make 2-propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile a candidate ligand for transition metal coordination complexes [1]. The propyl substituent at the 2-position provides organic solvent compatibility without the steric bulk of longer alkyl chains or aryl groups. This compound can serve as a precursor for the development of luminescent metal complexes and metal-organic frameworks where the dicarbonitrile groups facilitate further functionalization.

Medicinal Chemistry Screening Library Building Block

The benzimidazole-5,6-dicarbonitrile scaffold appears in screening compound collections, and 2-propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is available from Enamine's screening compound catalog (EN300-320737) [1]. The 2-propyl substitution pattern offers a distinct shape and lipophilicity profile compared to 2-methyl or 2-phenyl analogs within benzimidazole-focused screening libraries. Medicinal chemists exploring structure-activity relationships around the benzimidazole core can use this compound to probe the effect of n-propyl substitution at the 2-position on target binding, provided assays are run with appropriate comparator compounds.

Benzimidazole Diamidine Synthesis via Pinner Reaction

5,6-Dicyanobenzimidazoles are established precursors for the synthesis of benzimidazole diamidines via the Pinner methodology, where the cyano groups are converted to amidine functionalities [1]. The 2-propyl substitution pattern provides an intermediate hydrophobicity profile for the resulting diamidine, which is relevant for DNA-binding studies and antitrypanosomal screening programs. Researchers pursuing diamidine derivatives should document the 2-propyl substitution explicitly, as the alkyl chain length influences DNA minor groove binding affinity and cellular uptake.

Application
Selection Property
Validation Focus
Tetraimidazophthalocyanine synthesis for nonlinear optics
2-Propyl substituent balances organic solubility and solid-state ordering
Q-band absorption and aggregation behavior
Transition metal coordination chemistry
5,6-Dicyano and NH donor sites with propyl for organic-phase reactions
Luminescence and metal-organic framework formation
Medicinal chemistry screening library (benzimidazole SAR)
n-Propyl group provides distinct lipophilicity/shape vs. 2-methyl or 2-phenyl analogs
Target binding and selectivity in screening assays
Benzimidazole diamidine synthesis (Pinner route)
Intermediate hydrophobicity for DNA-binding studies
DNA minor groove binding and cellular uptake for screening programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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